N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11358351
InChI: InChI=1S/C19H14ClFN4/c1-12-9-18(24-16-4-2-3-14(20)10-16)25-19(23-12)17(11-22-25)13-5-7-15(21)8-6-13/h2-11,24H,1H3
SMILES: CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Molecular Formula: C19H14ClFN4
Molecular Weight: 352.8 g/mol

N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11358351

Molecular Formula: C19H14ClFN4

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C19H14ClFN4
Molecular Weight 352.8 g/mol
IUPAC Name N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C19H14ClFN4/c1-12-9-18(24-16-4-2-3-14(20)10-16)25-19(23-12)17(11-22-25)13-5-7-15(21)8-6-13/h2-11,24H,1H3
Standard InChI Key NVESQDAVTSUDLU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine features a fused pyrazolo-pyrimidine core substituted with halogenated aryl groups and a methyl moiety. The table below summarizes its key chemical properties:

PropertyValue
CAS Number1031654-23-5
Molecular FormulaC19H14ClFN4\text{C}_{19}\text{H}_{14}\text{ClFN}_{4}
Molecular Weight352.8 g/mol
IUPAC NameN-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Structural FeaturesPyrazolo[1,5-a]pyrimidine core, 3-chlorophenyl, 4-fluorophenyl, and methyl substituents

The compound’s structure is characterized by a planar pyrazolo-pyrimidine ring system, which facilitates π-π stacking interactions with biological targets. The 3-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity, potentially improving membrane permeability .

Spectroscopic and Physicochemical Data

While experimental data on solubility and melting point remain unavailable, the compound’s LogP (calculated) of 4.2 suggests moderate hydrophobicity, aligning with its halogen-rich structure . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons (δ 7.0–8.5 ppm) and the methyl group (δ 2.5 ppm). Mass spectrometry would display a molecular ion peak at m/z 352.8, corresponding to its molecular weight.

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions:

  • Core Formation: Condensation of 5-amino-3-methylpyrazole with a pyrimidine precursor under acidic conditions.

  • Functionalization: Introduction of 3-chlorophenyl and 4-fluorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

  • Amine Formation: Reaction with 3-chloroaniline in the presence of a palladium catalyst to install the final amine substituent.

A simplified reaction scheme is provided below:

Pyrazole intermediate+Pyrimidine precursorAcidCore structureCross-couplingSubstituted product\text{Pyrazole intermediate} + \text{Pyrimidine precursor} \xrightarrow{\text{Acid}} \text{Core structure} \xrightarrow{\text{Cross-coupling}} \text{Substituted product}

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Halogen Substitutions: The 3-chloro and 4-fluoro groups enhance target binding via halogen bonding with amino acid residues (e.g., Tyr114 in ATP synthase).

  • Methyl Group: The 5-methyl substituent optimizes steric fit within the enzyme’s hydrophobic pocket, improving potency.

  • Pyrazolo-Pyrimidine Core: The planar structure facilitates intercalation into DNA/RNA, though this activity remains unconfirmed for the compound.

Comparative Analysis with Analogous Compounds

Key Analogues and Their Properties

CompoundStructureActivity
VC76745653,4-Dimethoxyphenyl substituentEnhanced solubility, moderate anti-TB activity (MIC90 = 5.1 µM)
VC75236436-Phenyl groupImproved ATP synthase inhibition (IC50 = 0.8 µM)

Therapeutic Applications and Future Directions

Antitubercular Drug Development

The compound’s mycobacterial ATP synthase inhibition positions it as a lead candidate for tuberculosis treatment. Preclinical studies should evaluate:

  • In Vivo Efficacy: Pharmacokinetics and toxicity profiles in animal models.

  • Resistance Mitigation: Synergy with existing drugs like bedaquiline to prevent resistance emergence.

Cancer Research

Preliminary data suggest pyrazolo-pyrimidines induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs). Future work could explore this compound’s activity against CDK4/6, a target in breast cancer therapy.

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